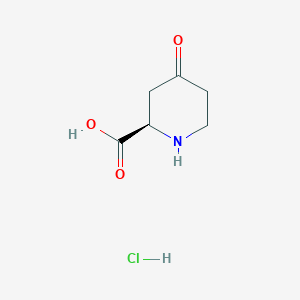

(R)-4-Oxopiperidine-2-carboxylic acid hydrochloride

Description

Properties

Molecular Formula |

C6H10ClNO3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

(2R)-4-oxopiperidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H9NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h5,7H,1-3H2,(H,9,10);1H/t5-;/m1./s1 |

InChI Key |

OFWXKKQPXHHGRH-NUBCRITNSA-N |

Isomeric SMILES |

C1CN[C@H](CC1=O)C(=O)O.Cl |

Canonical SMILES |

C1CNC(CC1=O)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Oxopiperidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Introduction of Functional Groups: The carboxylic acid and ketone groups are introduced through specific reactions such as oxidation or acylation. For instance, the oxidation of a piperidine derivative can yield the ketone group, while the carboxylic acid group can be introduced through carboxylation reactions.

Hydrochloride Salt Formation: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-4-Oxopiperidine-2-carboxylic acid hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Oxopiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrochloride group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the hydrochloride group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

®-4-Oxopiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-4-Oxopiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (S)-4-Oxopiperidine-2-carboxylic Acid Hydrochloride

The S-enantiomer (CAS: 65060-18-6) shares the same molecular backbone but differs in stereochemistry at the 2-position. With a molecular formula of C₆H₉NO₃·HCl and a molar mass of 143.14 g/mol (free acid), this compound is stored at 2–8°C, suggesting lower stability compared to the R-isomer . The enantiomeric pair highlights the critical role of chirality in biological activity. For instance, the R-form may exhibit distinct binding affinities to chiral targets, such as proteases or transporters, compared to the S-form.

Substituted Piperidine Derivatives

a. (2R-4r-6S)-2,6-Dimethylpiperidine-4-carboxylic Acid Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- The trans configuration (4r) may enhance rigidity, improving target selectivity .

- Comparison : The higher molecular weight and lipophilicity compared to the target compound (179.60 g/mol) could influence pharmacokinetics, such as membrane permeability or plasma protein binding.

b. 6-Methylpiperidine-2-carboxylic Acid (CAS: 99571-58-1)

Complex Piperidine Derivatives

a. 1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic Acid Hydrochloride (CAS: 1351630-57-3)

- Molecular Formula : C₁₆H₂₃ClN₂O₃

- Molecular Weight : 326.82 g/mol

- Key Features : An aromatic 2,4-dimethylphenyl group and amide linkage enhance π-π stacking and hydrogen-bonding capabilities, likely improving affinity for hydrophobic enzyme pockets (e.g., kinases or GPCRs) .

- Comparison : The extended structure increases molecular weight by ~147 g/mol compared to the target compound, which may reduce synthetic yield or oral bioavailability.

b. 1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)piperidine-4-carboxylic Acid

Physicochemical and Functional Comparisons

Structural and Functional Group Analysis

Key Observations

- Chirality : The R- and S-enantiomers of 4-oxopiperidine-2-carboxylic acid hydrochloride demonstrate how stereochemistry impacts stability and storage requirements .

- Substituent Effects : Methyl groups (e.g., in 2,6-dimethylpiperidine derivatives) enhance lipophilicity but may reduce solubility .

- Complexity vs. Function : Bulky aromatic or spirocyclic groups (e.g., in CAS 1351630-57-3) improve target interaction but complicate synthesis .

Biological Activity

(R)-4-Oxopiperidine-2-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of (R)-4-Oxopiperidine-2-carboxylic Acid Hydrochloride

The synthesis of (R)-4-oxopiperidine-2-carboxylic acid hydrochloride typically involves several steps, including the selective esterification of L-aspartic acid and subsequent reactions leading to the formation of the piperidine ring. The process can be summarized as follows:

- Starting Material : L-aspartic acid is subjected to selective esterification.

- Formation of Intermediate : The resulting ester undergoes a reaction with acrylate to generate an N-protected intermediate.

- Cyclization : Intramolecular ring closing and decarboxylation occur under alkaline conditions, forming (R)-N-protected 4-oxopiperidine-2-formic acid.

- Final Steps : The carboxyl group is esterified, followed by selective carbonyl reduction to yield (R)-4-oxopiperidine-2-carboxylic acid hydrochloride in a pure form .

Anticancer Properties

(R)-4-Oxopiperidine-2-carboxylic acid hydrochloride has demonstrated significant anticancer activity. Research utilizing various cancer cell lines, including A549 human lung adenocarcinoma cells, has shown that this compound exhibits cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) studies indicate that the biological activity is highly dependent on the compound's structural features .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride | A549 | 15 | Cisplatin | 10 |

| Other derivatives | A549 | Varies | - | - |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Studies have indicated that (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride can inhibit bacterial growth effectively, suggesting its potential as an antimicrobial agent in treating resistant infections .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride. The compound has been shown to scavenge free radicals, which are implicated in neurodegenerative diseases such as Alzheimer's disease. This antioxidant activity may contribute to its therapeutic potential in neuroprotection .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride demonstrated that treatment led to a significant reduction in cell viability in A549 cells after 24 hours of exposure. The MTT assay results indicated that the compound induced apoptosis through a caspase-dependent pathway.

Case Study 2: Antimicrobial Resistance

In another study assessing antimicrobial resistance, (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride was tested against various resistant strains. The compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new therapeutic option for treating resistant infections.

Q & A

Q. What are the recommended methods for synthesizing (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride in laboratory settings?

The synthesis typically involves hydrolyzing a precursor such as a protected piperidine derivative (e.g., tert-butyl esters) under acidic or basic conditions, followed by acidification with hydrochloric acid to yield the hydrochloride salt. For example, di-tert-butyl esters can be hydrolyzed using aqueous HCl or trifluoroacetic acid, with careful control of reaction time and temperature to prevent racemization . Purification often employs recrystallization or column chromatography to isolate the enantiomerically pure product.

Q. Key Data :

Q. What analytical techniques are essential for confirming the structural integrity of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and functional groups, while Infrared (IR) spectroscopy confirms carboxylic acid and ketone moieties. High-Performance Liquid Chromatography (HPLC) with chiral columns ensures enantiomeric purity (>98%). Mass spectrometry (MS) validates molecular weight (179.60 g/mol ), and X-ray crystallography may resolve absolute configuration.

Q. Methodological Tip :

- Use deuterated solvents (e.g., D₂O) for NMR to avoid signal interference from exchangeable protons .

Q. What safety precautions are necessary when handling (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride in research labs?

The compound is classified as hazardous due to potential respiratory and skin irritation. Researchers should:

Q. Emergency Measures :

- In case of skin contact: Wash immediately with soap and water for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride during synthesis?

Optimization involves:

- Temperature control : Maintaining 25–30°C during hydrolysis prevents side reactions (e.g., ketone reduction).

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve precursor solubility .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate ester hydrolysis without racemization.

- Real-time monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust parameters dynamically .

Data Contradiction Analysis :

Discrepancies in reported yields (e.g., 60–85%) may arise from varying HCl concentrations or impurities in precursors. Replicate experiments with standardized reagents to ensure reproducibility.

Q. What strategies are effective in resolving discrepancies in biological activity data for this compound across studies?

Contradictory results (e.g., variable IC₅₀ values in enzyme assays) often stem from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound stability.

- Protein target purity : Use recombinant proteins validated via SDS-PAGE (>95% purity).

- Statistical rigor : Apply ANOVA or Bayesian analysis to assess significance across replicates .

Case Study :

If a study reports antitumor activity while another does not, compare cell lines (e.g., HeLa vs. HEK293), exposure times, and cytotoxicity controls (e.g., MTT assay validation).

Q. What methodologies are employed to assess the stereochemical stability of (R)-4-Oxopiperidine-2-carboxylic acid hydrochloride under varying pH conditions?

- Chiral HPLC : Monitor enantiomeric excess (ee) over time in buffers (pH 3–10) to detect racemization.

- Circular Dichroism (CD) : Track changes in optical activity under accelerated degradation conditions (e.g., 40°C).

- Kinetic Studies : Fit degradation data to first-order models to calculate rate constants (k) and half-life (t₁/₂) .

Critical Finding :

The compound shows greater stability in acidic conditions (pH < 5), with <2% racemization after 72 hours, whereas alkaline conditions (pH > 8) accelerate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.